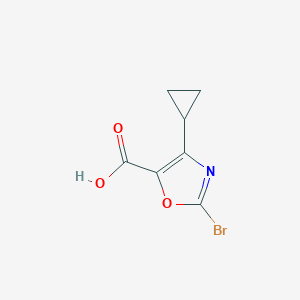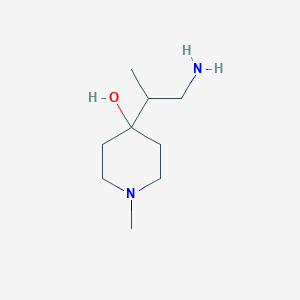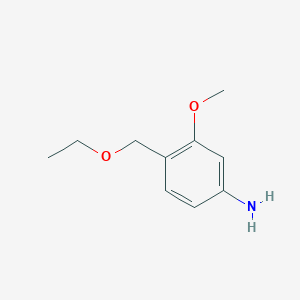
2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that contains a bromine atom, a cyclopropyl group, and an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the bromine and cyclopropyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of α-bromo ketones with nitriles in the presence of a base can yield oxazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cycloaddition Reactions: The oxazole ring can undergo cycloaddition reactions with alkenes or alkynes to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a precursor for advanced materials.
Biological Studies: It can be used to study the interactions of oxazole-containing compounds with biological targets, providing insights into their mechanism of action.
作用機序
The mechanism of action of 2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and cyclopropyl group can influence the compound’s binding affinity and selectivity. Detailed studies on its mechanism of action can reveal the pathways involved and potential therapeutic applications .
類似化合物との比較
Similar Compounds
2-Bromo-4-methyl-1,3-oxazole-5-carboxylic acid: Similar structure but with a methyl group instead of a cyclopropyl group.
4-Cyclopropyl-1,3-oxazole-5-carboxylic acid: Lacks the bromine atom, affecting its reactivity and applications.
2-Bromo-1,3-oxazole-5-carboxylic acid:
Uniqueness
2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid is unique due to the combination of the bromine atom, cyclopropyl group, and oxazole ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H6BrNO3 |
|---|---|
分子量 |
232.03 g/mol |
IUPAC名 |
2-bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-7-9-4(3-1-2-3)5(12-7)6(10)11/h3H,1-2H2,(H,10,11) |
InChIキー |
YZWYIQPTHFCWNE-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(OC(=N2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)

![N-[3-(Aminomethyl)cyclopentyl]acetamide](/img/structure/B13188980.png)
![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
![3-Amino-2-ethyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13188998.png)

![N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide](/img/structure/B13189001.png)
![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13189003.png)


